![molecular formula C17H21N3O2S B2544184 2-(methylthio)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzamide CAS No. 2034228-52-7](/img/structure/B2544184.png)
2-(methylthio)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzamide
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Overview
Description
Compounds like this one typically belong to the class of organic compounds known as benzamides, which are compounds containing a benzene ring which is substituted by an amide group .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of the corresponding benzoyl chloride with the appropriate amine . The tetrahydropyran group could potentially be introduced via a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions of benzamides are typically influenced by the electron-withdrawing effect of the amide group, which can activate the benzene ring towards electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted using computational chemistry methods. These might include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
- The compound’s structure suggests it could serve as a ligand for metal ions due to its nitrogen and sulfur atoms. Specifically, the N-hydrogen of the pyrazol-4-yl group may act as a donor in tridentate N,N,S chelation. Such coordination complexes could find applications in catalysis, materials science, and bioinorganic chemistry .
Metal Chelation and Coordination Chemistry
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methylsulfanyl-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-23-16-8-3-2-7-15(16)17(21)19-13-10-18-20(11-13)12-14-6-4-5-9-22-14/h2-3,7-8,10-11,14H,4-6,9,12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLSMPBSLDYVBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CN(N=C2)CC3CCCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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